4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol
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Overview
Description
4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol is a chemical compound with the molecular formula C10H16O. It is also known by its alternative name, 2,2-dimethyl-4-vinylcyclohex-3-enol . This compound is characterized by a cyclohexene ring with a vinyl group and two methyl groups attached, along with a hydroxyl group.
Preparation Methods
The synthesis of 4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol can be achieved through various synthetic routes. One common method involves the alkylation of 2,2-dimethylcyclohexanone with vinyl magnesium bromide, followed by reduction of the resulting intermediate . Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reagents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other cyclohexene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. The vinyl group allows for various chemical modifications, which can influence its biological activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol can be compared with similar compounds such as:
4,4-Dimethylcyclohex-2-en-1-ol: This compound lacks the vinyl group, which makes it less reactive in certain chemical reactions.
4-Vinylcyclohexene: This compound lacks the hydroxyl group, which affects its solubility and reactivity.
The presence of both the vinyl and hydroxyl groups in this compound makes it unique and versatile for various applications.
Properties
CAS No. |
185099-79-0 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-ethenyl-2,2-dimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-8-5-6-9(11)10(2,3)7-8/h4,7,9,11H,1,5-6H2,2-3H3 |
InChI Key |
RKILJTNCOQLIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(CCC1O)C=C)C |
Origin of Product |
United States |
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